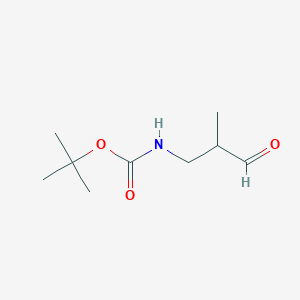![molecular formula C19H19N3O2S2 B2694011 1-benzyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one CAS No. 2415518-66-8](/img/structure/B2694011.png)
1-benzyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of research. This compound features a thieno[3,2-d]pyrimidine core, which is a bicyclic system that includes a sulfur atom. Such structures are often explored for their pharmaceutical potential due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one can be accomplished through multi-step organic synthesis. The steps typically include:
- Formation of the Thieno[3,2-d]pyrimidine Core::
This is usually achieved via cyclization reactions involving appropriate starting materials such as thieno-based compounds and appropriate amines.
Reagents and catalysts like sulfur and phosphorus compounds are often involved.
- Introduction of the Methylsulfanyl Group::
This step can be carried out by methylation of a thiol group using methylating agents such as methyl iodide in the presence of a base.
- Functionalization with Pyrrolidin-2-one::
This involves further reactions to introduce the pyrrolidine ring structure, possibly involving amide coupling reactions with suitable reagents.
Industrial Production Methods: For industrial-scale production, the processes are typically optimized for higher yields and cost-effectiveness. This involves:
Using bulk chemicals for all key steps.
Employing efficient purification techniques such as recrystallization or chromatographic methods.
Ensuring scalability of the synthetic routes to handle larger quantities of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation::
The compound might undergo oxidation at the sulfur atom, converting the sulfide to sulfoxide or sulfone.
- Reduction::
Reduction reactions might target specific double bonds within the molecule or reduce the thione group to a thiol.
- Substitution::
Various nucleophilic substitution reactions could modify the benzyl group or the pyrrolidin-2-one moiety.
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles for substitution reactions, e.g., alkoxides, thiolates, or amines.
Major Products: These reactions can yield different products, including:
Sulfoxides or sulfones from oxidation.
Reduced thione derivatives.
Substituted benzyl or pyrrolidin-2-one derivatives.
Applications De Recherche Scientifique
In Chemistry:
The compound serves as a building block for synthesizing other complex molecules.
Used in studying thieno[3,2-d]pyrimidine chemistry and reactivity.
Investigated for potential bioactivity, including antimicrobial and anti-inflammatory properties.
Could be explored for drug development due to its unique structure.
Potentially useful as a lead compound for designing new therapeutic agents.
May find applications in materials science for developing new materials with specific properties.
Mécanisme D'action
The mechanism by which 1-benzyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one exerts its effects largely depends on the biological or chemical context. Generally, the compound interacts with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 1-benzyl-4-{[2-(methylthio)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one:
- 1-phenyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one:
These compounds share the thieno[3,2-d]pyrimidine core but may differ in substituents attached to the core structure.
Uniqueness: 1-benzyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
3-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-25-19-20-15-7-8-26-17(15)18(24)22(19)12-14-9-16(23)21(11-14)10-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOWQRWWSIMPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1CC3CC(=O)N(C3)CC4=CC=CC=C4)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2693928.png)
![N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2693929.png)
![3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2693931.png)

![1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2693933.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2693942.png)

![N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2693946.png)



